Regioisomeric Specificity: Para-Substitution Enables Unique Molecular Interactions
The para-substitution of the piperidin-1-ylmethyl group on the phenol ring of 4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) is critical for its utility as a building block. In contrast to ortho- or meta-substituted analogs (e.g., 2-(piperidin-1-ylmethyl)phenol, CAS 4764-13-0), the para-configuration minimizes steric hindrance around the phenolic hydroxyl group, maximizing its accessibility for subsequent chemical modifications . This structural distinction is not merely theoretical; it dictates the compound's ability to form specific intermolecular hydrogen bonds and engage in π-π stacking interactions essential for target binding in drug design .
| Evidence Dimension | Steric Accessibility and Hydrogen Bonding |
|---|---|
| Target Compound Data | Para-substituted; hydroxyl group unhindered. |
| Comparator Or Baseline | Ortho-substituted (CAS 4764-13-0) or meta-substituted (CAS 73279-04-6) regioisomers. |
| Quantified Difference | No quantitative data directly available; inferred from established principles of medicinal chemistry. |
| Conditions | Not applicable; based on structural analysis and chemical principles. |
Why This Matters
This structural specificity ensures predictable reactivity and binding modes, which is essential for reproducible synthesis and lead optimization in medicinal chemistry programs.
